![molecular formula C9H13NO3S B2975793 2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid CAS No. 2155854-96-7](/img/structure/B2975793.png)
2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid
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Description
“2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 215.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO3S/c1-9(2,3)13-5-7-10-4-6(14-7)8(11)12/h4H,5H2,1-3H3,(H,11,12)
. This indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is shipped at normal temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
Thiazole derivatives have been known to interact with various enzymes and receptors, influencing their activity . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biological processes, but the specific pathways influenced by this compound remain to be elucidated .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)13-5-7-10-4-6(14-7)8(11)12/h4H,5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVBQZIBUYFSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=NC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxymethyl)thiazole-5-carboxylic acid |
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